Asoprisnil - 199396-76-4

Asoprisnil

Catalog Number: EVT-260223
CAS Number: 199396-76-4
Molecular Formula: C28H35NO4
Molecular Weight: 449.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Asoprisnil (full chemical name: (4-[(11β,17β)-17-Methoxy-17-(methoxymethyl)-3-oxoestra-4,9-dien-11-yl]benzaldehyde oxime) [] is a synthetic, steroidal compound classified as a selective progesterone receptor modulator (SPRM). [, , , ] This classification signifies its ability to bind to progesterone receptors and exert both agonist and antagonist effects, depending on the target tissue. [] This tissue selectivity differentiates asoprisnil from traditional progesterone agonists and antagonists, making it a subject of significant interest in scientific research, particularly in the fields of gynecology and reproductive medicine. [, ]

Synthesis Analysis

Two primary methods have been developed for the synthesis of asoprisnil and its related compounds: []

The synthesis processes are optimized for safe and reproducible preparation, particularly for pilot and production scales. The resulting asoprisnil demonstrates good physical stability, making it suitable for various solid dosage forms used in research. []

Molecular Structure Analysis

Detailed molecular structure analysis of asoprisnil is available in the form of crystal structures obtained through X-ray crystallography. [] These structures reveal the specific conformation of asoprisnil when bound to the ligand-binding domain of the progesterone receptor, providing insights into its interactions at the molecular level. [] The presence of a benzaldoxime substituent at the 11β position is a key structural feature of asoprisnil and its related compounds. []

Mechanism of Action

Asoprisnil exerts its effects by binding to the progesterone receptor (PR), a nuclear receptor that regulates gene expression. [, , ] Its unique structure allows for a mixed profile of agonist and antagonist activity, influencing PR function differently in various tissues. []

  • Endometrial Effects: Asoprisnil demonstrates primarily antagonistic effects on endometrial tissue, inhibiting proliferation and inducing unique morphological changes associated with amenorrhea. [, , , ] This endometrial antiproliferative effect occurs even in the presence of follicular phase estradiol levels, distinguishing it from traditional methods of inducing amenorrhea that often lead to hypoestrogenism. [, , , ]
  • Leiomyoma Effects: In uterine leiomyoma cells, asoprisnil exhibits both antiproliferative and proapoptotic effects. [, ] It achieves this by downregulating the expression of growth factors, angiogenic factors, and their receptors. [, ] Additionally, asoprisnil activates apoptotic pathways within these cells, leading to their programmed death. [, ]
  • Other Effects: Asoprisnil has been shown to influence collagen synthesis in leiomyoma cells, potentially contributing to the reduction of fibroid volume. [] It also affects uterine artery blood flow, possibly contributing to its effects on menstrual bleeding. [, ] Research suggests a potential role in modulating immune cell function within the endometrium. [, ]
Applications
  • Uterine Fibroids: Extensive research has been conducted on the potential therapeutic use of asoprisnil for the treatment of uterine fibroids. [, , , , , , ] Clinical trials have demonstrated its effectiveness in reducing fibroid and uterine volume, controlling heavy menstrual bleeding, improving anemia, and enhancing quality of life in women suffering from this condition. [, , ]
  • Endometriosis: Asoprisnil has also shown promise in preclinical studies for the treatment of endometriosis. [, , , ] It effectively reduces nonmenstrual pelvic pain and dysmenorrhea associated with endometriosis. []
  • Other Applications: The unique pharmacological profile of asoprisnil, particularly its tissue-selective effects, makes it a valuable tool for investigating the role of the progesterone receptor in various physiological and pathological processes. [, ] This includes studies on endometrial function, leiomyoma development, and the interplay between sex steroids and other signaling pathways within reproductive tissues. [, , ]
Future Directions
  • Long-Term Safety: Despite its initial promising safety profile, long-term studies are crucial to fully understand the potential risks and benefits of asoprisnil, especially concerning its effects on endometrial tissue. [] This includes investigating the long-term implications of the unique endometrial changes observed with asoprisnil treatment. [, , ]
  • Mechanism of Action: Further research is needed to elucidate the complete mechanism of action of asoprisnil, including its tissue-specific effects and interactions with various signaling pathways. [, ] Understanding the molecular intricacies of its action can lead to the development of more targeted and effective therapies. [, ]
  • New Applications: Given its unique pharmacological properties, exploring the potential applications of asoprisnil beyond uterine fibroids and endometriosis is warranted. [, ] This could include investigating its use in other gynecological conditions or potentially in other areas where progesterone receptor modulation could be beneficial. []

Mifepristone (RU486)

    Compound Description: Mifepristone is a synthetic steroid compound and the first selective progesterone receptor modulator (SPRM) developed. [, ] It exhibits strong antiprogestin activity by binding to the progesterone receptor (PR) and blocking the actions of progesterone. [] Mifepristone also possesses antiglucocorticoid and antiandrogenic properties. [, ] Clinically, it is utilized for medical termination of pregnancy, emergency contraception, and treatment of uterine fibroids. [, , ]

    Relevance: Mifepristone serves as a key comparative compound in numerous studies involving Asoprisnil. Both compounds are SPRMs, but Mifepristone acts as a potent PR antagonist, while Asoprisnil exhibits mixed agonist/antagonist properties. [, , ] Research often contrasts their efficacy and safety profiles in managing conditions like uterine fibroids. [, , ] Notably, Mifepristone's antiglucocorticoid activity differentiates it from Asoprisnil, leading to a broader range of clinical applications. [, , ]

Ulipristal Acetate (CDB-2914)

    Compound Description: Ulipristal Acetate is a synthetic SPRM exhibiting a predominantly antagonistic effect on PR. [, ] It is clinically used for emergency contraception and pre-operative treatment of uterine fibroids. [, ] Similar to Asoprisnil, it can reduce fibroid volume and improve associated symptoms like heavy menstrual bleeding. [, ]

Progesterone

    Compound Description: Progesterone, a naturally occurring steroid hormone, plays a crucial role in the female reproductive cycle, primarily in preparing the uterus for pregnancy. [, , ] It exerts its effects by binding to PR, present in various tissues, including the uterus, breast, and brain. [, , ]

    Relevance: Progesterone is the natural ligand for PR, the primary target of Asoprisnil. [, , ] Understanding Progesterone's actions and signaling pathways is fundamental to comprehending the effects of Asoprisnil, which modulates PR activity. [, , ] Research often investigates how Asoprisnil alters the typical physiological responses induced by Progesterone. [, , ]

Levonorgestrel

    Compound Description: Levonorgestrel is a synthetic progestin commonly used in hormonal contraception. [] It primarily exerts its effects by binding to PR, mimicking the actions of progesterone. [] It is often incorporated into intrauterine devices (LNG-IUS) for long-acting reversible contraception and management of heavy menstrual bleeding. []

    Relevance: The research mentions the use of LNG-IUS for managing uterine fibroids, which led to the investigation of Asoprisnil. [] While both Levonorgestrel and Asoprisnil can influence uterine bleeding patterns, their mechanisms differ. [] Levonorgestrel primarily acts as a PR agonist, while Asoprisnil displays mixed agonist/antagonist properties. [] This difference highlights the diverse pharmacological approaches to treating uterine fibroids. []

Onapristone (ZK 98 299)

    Compound Description: Onapristone is a synthetic steroid compound classified as a SPRM. [] It exhibits mixed agonist and antagonist activities at the PR, with potential applications in various reproductive health conditions. []

    Relevance: Onapristone belongs to the same class of compounds as Asoprisnil, both being SPRMs with the ability to interact with PR. [, ] Including Onapristone in the list emphasizes the diversity within the SPRM category and their potential for developing targeted therapies for gynecological conditions. [, ]

Properties

CAS Number

199396-76-4

Product Name

Asoprisnil

IUPAC Name

(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C28H35NO4

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1

InChI Key

GJMNAFGEUJBOCE-MEQIQULJSA-N

SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO

Solubility

Soluble in DMSO

Synonyms

J867; J-867; J 867; Asoprisnil; Asoprisnilum.

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N/O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.